molecular formula C11H15N.ClH B088962 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride CAS No. 10408-86-3

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride

Cat. No. B088962
CAS RN: 10408-86-3
M. Wt: 197.7 g/mol
InChI Key: ADJNJLPAJFJRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, also known as TAN-67, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride involves the reduction of a ketone intermediate followed by reductive amination to introduce the amine group.

Starting Materials
1,2,3,4-Tetrahydro-5H-benzo[7]annulen-5-one, Sodium borohydride, Hydrochloric acid, Ammonium chloride, Sodium hydroxide, Ethanol, Wate

Reaction
The ketone intermediate is prepared by the reduction of 1,2,3,4-Tetrahydro-5H-benzo[7]annulen-5-one using sodium borohydride in ethanol., The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt., The amine group is introduced by reductive amination using ammonium chloride and sodium cyanoborohydride in ethanol., The product is isolated as the hydrochloride salt by treatment with hydrochloric acid and sodium hydroxide in water.

Mechanism Of Action

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride acts as a selective agonist for the kappa opioid receptor. This receptor is located in the central and peripheral nervous systems and is involved in the modulation of pain and stress responses. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride binds to the kappa opioid receptor and activates it, leading to the inhibition of pain signals and the modulation of stress responses.

Biochemical And Physiological Effects

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has been found to have various biochemical and physiological effects. In animal studies, 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has been shown to reduce pain and stress responses. This compound has also been found to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Advantages And Limitations For Lab Experiments

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor. This compound has also been found to have a long duration of action, making it ideal for studying the effects of kappa opioid receptor activation over an extended period. However, 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride. One area of interest is the development of new treatments for pain and addiction based on the selective activation of the kappa opioid receptor. Another area of interest is the study of the effects of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride on other biological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to explore the potential toxicity of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride and to develop safer and more effective compounds for scientific research.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on opioid receptors, which play a crucial role in pain management and addiction. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride has been found to selectively activate the kappa opioid receptor, which is involved in the modulation of pain and stress responses. This selective activation of the kappa opioid receptor has led to the development of potential treatments for pain and addiction.

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-2-6-9-5-1-3-7-10(9)11;/h1,3,5,7,11H,2,4,6,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJNJLPAJFJRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908784
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride

CAS RN

10408-86-3
Record name 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.